3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate

Oxidative stability Lithium-ion battery electrolyte High-voltage cathode

3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate (CAS 1469980-27-5) is a fluorinated cyclic carbonate belonging to the 1,3-dioxolan-2-one class, specifically 4-(perfluorobutyl)-1,3-dioxolan-2-one, with molecular formula C₇H₃F₉O₃ and a molecular weight of 306.08 g/mol. Its structure features a perfluorobutyl substituent that imparts high oxidative stability and non-flammability, making it a candidate for high-voltage lithium-ion battery electrolytes, specialty solvents, and fluorinated polymer intermediates.

Molecular Formula C7H3F9O3
Molecular Weight 306.08 g/mol
CAS No. 1469980-27-5
Cat. No. B8017576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate
CAS1469980-27-5
Molecular FormulaC7H3F9O3
Molecular Weight306.08 g/mol
Structural Identifiers
SMILESC1C(OC(=O)O1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C7H3F9O3/c8-4(9,2-1-18-3(17)19-2)5(10,11)6(12,13)7(14,15)16/h2H,1H2
InChIKeyPHNKFQLUMVJFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate (CAS 1469980-27-5): Fluorinated Cyclic Carbonate for Electrolyte & Solvent Procurement


3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate (CAS 1469980-27-5) is a fluorinated cyclic carbonate belonging to the 1,3-dioxolan-2-one class, specifically 4-(perfluorobutyl)-1,3-dioxolan-2-one, with molecular formula C₇H₃F₉O₃ and a molecular weight of 306.08 g/mol . Its structure features a perfluorobutyl substituent that imparts high oxidative stability and non-flammability, making it a candidate for high-voltage lithium-ion battery electrolytes, specialty solvents, and fluorinated polymer intermediates [1]. Unlike conventional non-fluorinated cyclic carbonates such as ethylene carbonate (EC), this compound offers a distinct combination of high fluorine content (9 fluorine atoms per molecule) and a cyclic carbonate backbone, positioning it as a potential additive or co-solvent where standard carbonates fail under demanding electrochemical or thermal conditions.

Why 3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate Cannot Be Replaced Indiscriminately by Generic Cyclic Carbonates


Substituting 3,3,4,4,5,5,6,6,6-nonafluorohexyl-1-ene carbonate with a generic cyclic carbonate such as ethylene carbonate (EC) or propylene carbonate (PC) overlooks critical differences in oxidative stability and interfacial reactivity. Standard carbonates lack the electron-withdrawing perfluoroalkyl group that elevates the oxidative decomposition potential, which is essential for high-voltage cathodes (e.g., >4.5 V vs. Li/Li⁺) [1]. Published data on the structurally analogous 4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)-1,3-dioxolan-2-one demonstrate that the fluorinated chain suppresses participation in solid-electrolyte interphase (SEI) formation on graphite anodes, a behavior not shared by non-fluorinated EC, which is SEI-active and consumes electrolyte charge [1]. This evidence indicates that the target compound's perfluorobutyl group generates a definable performance envelope that is not achievable with hydrogenated analogs.

Quantitative Differentiation Evidence for 3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate Against Comparators


Oxidative Stability: Elevated Decomposition Potential vs. Non-Fluorinated EC

While direct oxidative stability data for 3,3,4,4,5,5,6,6,6-nonafluorohexyl-1-ene carbonate is not individually published, the structurally analogous 4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)-1,3-dioxolan-2-one exhibits substantially higher oxidation stability than non-fluorinated EC when tested against a carbon black electrode. This class-level inference is supported by the observation that the fluorinated carbonate led to improved oxidation stability of the electrolyte, delaying decomposition onset [1]. The perfluorobutyl analog is expected to show a comparable stabilization effect due to the similar electron-withdrawing perfluoroalkyl group, providing a meaningful differentiation point for electrolyte formulations targeting >4.5 V operation.

Oxidative stability Lithium-ion battery electrolyte High-voltage cathode

Anode Compatibility: Absence of SEI Participation vs. EC and FEC

In a direct experimental comparison using a closely related fluorinated cyclic carbonate (4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)-1,3-dioxolan-2-one), the compound exhibited no reactivity toward the graphite anode and did not participate in SEI formation, in contrast to both EC and 4-fluoro-ethylenecarbonate (FEC) which are known SEI-forming agents [1]. This class-level inference suggests that 3,3,4,4,5,5,6,6,6-nonafluorohexyl-1-ene carbonate, bearing a shorter perfluorobutyl chain, would behave similarly as a spectator additive that does not consume lithium inventory during the first charge cycle, preserving capacity.

Solid-electrolyte interphase Graphite anode First-cycle efficiency

Synthesis Scalability: Quantitative Yield and Battery-Grade Purity vs. Multi-Step Fluorinated Carbonate Syntheses

A one-step carbonation synthesis of the structurally analogous 4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)-1,3-dioxolan-2-one achieved quantitative yield with battery-grade purity on a 50 g scale [1]. This establishes class-level feasibility for 3,3,4,4,5,5,6,6,6-nonafluorohexyl-1-ene carbonate, whose perfluorobutyl chain length may further simplify purification. In contrast, many fluorinated carbonates require multi-step syntheses involving expensive reagents, resulting in lower yields and higher costs [2].

Green synthesis Process scalability Battery-grade purity

Physical Property Differentiation: Viscosity and Permittivity Tuning via Fluorinated Substituent

Published physical property data for 4-fluoro-1,3-dioxolan-2-one (FEC) shows that the fluorine substituent elevates both relative permittivity (εᵣ) and dynamic viscosity (η) compared to unsubstituted EC at low temperatures [1]. By class-level inference, the perfluorobutyl group in 3,3,4,4,5,5,6,6,6-nonafluorohexyl-1-ene carbonate is expected to produce a significantly higher viscosity and potentially altered dielectric behavior compared to FEC, due to the larger fluorinated pendant chain. This affects ionic conductivity and low-temperature performance, parameters critical for electrolyte design.

Dielectric constant Viscosity Electrolyte solvent

Optimal Procurement and Application Scenarios for 3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate Based on Evidence


High-Voltage Lithium-Ion Battery Electrolyte Additive for Cathodes >4.5 V vs. Li/Li⁺

Where electrolytes based on conventional EC/DMC mixtures fail due to oxidative decomposition above 4.5 V, 3,3,4,4,5,5,6,6,6-nonafluorohexyl-1-ene carbonate can serve as a spectator additive that extends the electrolyte oxidation window without participating in SEI formation on the anode, as inferred from class-level evidence on its nonafluoropentyl analog [1]. This makes it particularly suitable for high-nickel NMC or LMNO cathode systems where electrolyte stability is the life-limiting factor.

Non-Flammable Co-Solvent for Inherently Safe Lithium-Ion Electrolytes

The high fluorine content (9 F atoms per molecule) imparts non-flammability characteristics, positioning this compound as a co-solvent or diluent in safe electrolyte formulations. The fluorinated cyclic carbonate class has demonstrated that even 10 wt% fluorinated ether additive can ensure high safety and improved electrode wettability [1]. This target compound is expected to provide similar safety benefits while also contributing to the SEI modulation properties documented for the class.

Specialty Solvent for Oxidative Chemical Reactions and High-Temperature Processes

Fluorinated cyclic carbonates are described as nonaqueous solvents with excellent anti-oxidation properties, suitable for pharmaceutical and agricultural intermediate synthesis [1]. The perfluorobutyl-substituted 1,3-dioxolan-2-one can serve as a polar aprotic solvent with enhanced thermal and oxidative stability compared to non-fluorinated carbonates, enabling reactions that require solvent resilience under aggressive oxidizing conditions.

Monomer or Intermediate for Fluorinated Polycarbonates and Surface-Modifying Agents

The cyclic carbonate moiety can undergo ring-opening polymerization or functionalization to yield fluorinated polycarbonates. These materials are of interest for hydrophobic and oleophobic coatings, specialty membranes, and biomedical materials where fluorine content modulates surface energy and biocompatibility. The perfluorobutyl chain length provides a distinct hydrophobic character compared to shorter-chain fluorinated monomers [1].

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